2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a cyclopropyl substituent at position 6, a phenyl group at position 1, and an acetamide linker connected to a 1,4-benzodioxin moiety. The synthesis of analogous compounds typically involves coupling reactions between pyrazolo-pyrimidinone cores and functionalized acetamide side chains, as seen in related studies employing cesium carbonate and dry DMF as catalysts . Structural characterization relies on techniques like X-ray crystallography (supported by SHELX programs ) and spectroscopic methods (e.g., ¹H NMR, IR, and LC/MS ).
Properties
IUPAC Name |
2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-21(26-16-8-9-19-20(12-16)33-11-10-32-19)14-28-22(15-6-7-15)27-23-18(24(28)31)13-25-29(23)17-4-2-1-3-5-17/h1-5,8-9,12-13,15H,6-7,10-11,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNNUSICYVLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Heterocycles
The cyclopropyl group at position 6 distinguishes this compound from analogs with bulkier substituents (e.g., substituted phenyl groups). Cyclopropane’s ring strain and small size may enhance metabolic stability compared to larger substituents, as observed in other drug candidates. For instance, derivatives with tert-butyl or aromatic groups at this position often exhibit reduced solubility due to increased hydrophobicity .
Acetamide Linker and Benzodioxin Moiety
Similar benzodioxin-containing compounds demonstrate improved bioavailability compared to those with simpler aromatic substituents, likely due to balanced lipophilicity and hydrogen-bonding capacity . In contrast, compounds with phenoxyacetamide groups (e.g., those in ) exhibit varied pharmacokinetic profiles depending on substituent size and polarity .
Pharmacological and Physicochemical Properties
While specific activity data for this compound is unavailable, structurally related pyrazolo-pyrimidinones are noted for kinase inhibition. For example, analogs with pyrimidinone cores show IC₅₀ values in the nanomolar range against targets like EGFR or CDK2 . The benzodioxin moiety may further modulate selectivity by engaging in π-π interactions or hydrogen bonding with enzyme active sites .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Crystallographic Insights: The compound’s structure likely adopts a planar pyrazolo-pyrimidinone core, with hydrogen bonds involving the 4-oxo group and benzodioxin oxygen atoms, as inferred from Etter’s graph-set analysis . Such patterns are critical for predicting solubility and stability.
- Synthetic Optimization : The use of cesium carbonate in DMF (vs. harsher bases) minimizes side reactions, yielding the target compound in ~70% purity, comparable to methods for related derivatives .
- Bioactivity Potential: Analogous pyrazolo-pyrimidinones inhibit kinases via ATP-binding pocket interactions; the cyclopropyl group may reduce off-target effects by limiting steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
